molecular formula C18H21NO2 B2475117 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine CAS No. 87780-33-4

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine

Cat. No.: B2475117
CAS No.: 87780-33-4
M. Wt: 283.371
InChI Key: CVAPBKKAWGUIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxin ring fused with a phenylpropanamine moiety

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-7-15(8-3-1)9-6-12-19-13-16-14-20-17-10-4-5-11-18(17)21-16/h1-5,7-8,10-11,16,19H,6,9,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAPBKKAWGUIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine typically involves the reaction of 1,4-benzodioxane with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methyl-3-phenoxy-1-propanamine hydrochloride as a starting material . The reaction is carried out in the presence of a base such as lithium hydride (LiH) in a solvent like N,N-dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine (commonly referred to as compound X) is a chemical compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C18H21NO2
  • Molecular Weight : 283.36484 g/mol
  • CAS Number : 87780-33-4

Compound X features a unique structure characterized by a benzodioxin ring fused with a phenylpropanamine moiety, which contributes to its biological properties.

The biological activity of compound X is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor antagonist, modulating biochemical pathways that are crucial for cellular function. Specifically, its mechanism of action is thought to involve:

  • Inhibition of Neurotransmitter Reuptake : Similar compounds have shown activity as norepinephrine reuptake inhibitors (NRIs), suggesting that compound X may also influence neurotransmitter levels in the synaptic cleft .
  • Receptor Binding : The compound may bind to specific receptors involved in neurological processes, potentially impacting mood and behavior.

In Vitro Studies

Research has indicated that compound X exhibits significant biological activity in vitro. Notable findings include:

  • Neurotransmitter Interaction : Studies have shown that compounds structurally related to compound X can effectively block the human norepinephrine transporter (hNET), demonstrating selectivity against serotonin (hSERT) and dopamine transporters (hDAT) with IC50 values in the low nanomolar range .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that compound X may possess anticancer properties. For example, related compounds demonstrated reduced viability in cancer cell lines while maintaining lower toxicity towards healthy cells .

Case Studies

Several case studies highlight the potential therapeutic applications of compound X:

  • Antidepressant Activity : A study explored the effects of compound X on mood regulation through its action on norepinephrine pathways. Results indicated a potential antidepressant effect, warranting further investigation.
  • Cancer Treatment : In a recent study involving MCF7 breast cancer cells, related compounds showed significant cytotoxic effects while sparing normal cells, indicating a favorable therapeutic index .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of compound X:

Compound NameMechanism of ActionSelectivity
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-phenyl-1-propanamineNorepinephrine reuptake inhibitionHigh for hNET
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-3-phenoxy-1-propanamineEnzyme inhibitionModerate

Q & A

Basic Research Questions

What are the recommended methods for synthesizing N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine?

Synthesis typically involves coupling the benzodioxin moiety with a phenylpropanamine backbone. Key steps include:

  • Amine alkylation : Reacting 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine with 3-phenyl-1-propanol using Mitsunobu conditions (e.g., DIAD, PPh3) to form the secondary amine linkage .
  • Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic cleavage .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to achieve >95% purity .

How should researchers handle and store this compound safely in laboratory settings?

  • Handling : Avoid skin/eye contact using nitrile gloves, lab coats, and chemical goggles. Work in a fume hood to minimize inhalation risks .
  • Storage : Keep in sealed, airtight containers under inert gas (N2 or Ar) at 2–8°C. Store away from oxidizing agents and moisture to prevent decomposition .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdowns to prevent environmental release .

What analytical techniques are suitable for confirming the structural identity of this compound?

  • X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly for verifying stereochemistry and bond angles .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm, aromatic protons at δ 6.8–7.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]<sup>+</sup> ~330–340 Da) and fragmentation patterns .

Advanced Research Questions

How can researchers investigate the compound’s inhibitory activity against glycosylceramide synthase?

  • In vitro assays : Use radiolabeled UDP-glucose or fluorescent ceramide analogs in enzyme inhibition assays. Measure IC50 values via dose-response curves (typical range: 0.1–10 µM) .
  • Cell-based models : Treat fibroblasts or neuronal cells and quantify glycosphingolipid levels via LC-MS or TLC. Compare with known inhibitors (e.g., miglustat) for potency benchmarking .
  • Structure-activity relationship (SAR) : Modify the phenylpropanamine chain or benzodioxin substituents to assess effects on inhibitory activity .

What experimental strategies address contradictions in crystallographic data during structural refinement?

  • Data validation : Use checkCIF/PLATON to identify outliers (e.g., unreasonable bond lengths or thermal parameters). Re-examine diffraction images for crystal twinning or disorder .
  • Alternative refinement models : Test SHELXD for phase problem resolution or apply TWINLAW for twinned data. Compare Rfree values across models to select the most statistically robust solution .
  • Complementary techniques : Validate with solid-state NMR or DFT calculations to resolve ambiguities in electron density maps .

How can environmental exposure risks be mitigated in disposal protocols?

  • Degradation studies : Perform photolysis (UV/Vis) or hydrolysis (pH 3–11) to identify breakdown products. Monitor via HPLC-MS to ensure non-toxic metabolites (e.g., benzoic acid derivatives) .
  • Waste treatment : Incinerate at >1000°C with alkaline scrubbers to neutralize HCl byproducts (from hydrochloride salts) .
  • Ecotoxicity screening : Use Daphnia magna or algal growth inhibition assays to assess LC50/EC50 values, ensuring compliance with OECD guidelines .

What advanced chromatographic methods resolve stereoisomeric impurities in synthesized batches?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Monitor enantiomeric excess (>99% for pharmaceutical-grade material) .
  • Supercritical fluid chromatography (SFC) : Employ CO2/methanol mobile phases for high-resolution separation of diastereomers .
  • Circular dichroism (CD) : Correlate elution profiles with CD spectra to assign absolute configurations of unresolved peaks .

How do researchers validate biological activity discrepancies across in vitro vs. in vivo models?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and blood-brain barrier penetration .
  • Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites. Compare with in vivo efficacy data .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents to reconcile in vitro IC50 with therapeutic in vivo doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.